molecular formula C20H26N4O2S B2726268 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 921488-43-9

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2726268
CAS RN: 921488-43-9
M. Wt: 386.51
InChI Key: KFSDDEPMABAHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of various substrates, including transcription factors, signaling proteins, and cell cycle regulators. The inhibition of CK2 activity by this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and survival. In neuronal cells, this compound has been shown to have neuroprotective effects and improve cognitive function. In viral infections, this compound inhibits the replication of the virus by targeting the host cell factors required for viral replication.

Advantages and Limitations for Lab Experiments

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit CK2-mediated phosphorylation of various substrates, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its poor solubility, its potential toxicity, and its limited pharmacokinetic properties.

Future Directions

There are several future directions for the research on 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide. One direction is to investigate the potential therapeutic applications of this compound in combination with other drugs or therapies for cancer, neurodegenerative disorders, and viral infections. Another direction is to develop new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Finally, the mechanism of action of this compound and its effects on various cellular processes need to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3-cyclohexylurea with 2-bromo-4-thiazolecarboxylic acid, followed by the reaction with 3,4-dimethylphenylacetic acid. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of this compound.

Scientific Research Applications

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has been tested in various cancer models, including breast cancer, prostate cancer, and leukemia. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In viral infections, this compound has been shown to inhibit the replication of human papillomavirus and hepatitis C virus.

properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-13-8-9-16(10-14(13)2)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-6-4-3-5-7-15/h8-10,12,15H,3-7,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSDDEPMABAHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.